Cas no 119239-64-4 (Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI))
![Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI) structure](https://it.kuujia.com/scimg/cas/119239-64-4x500.png)
119239-64-4 structure
Nome del prodotto:Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI)
Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI)
- ANTI-BENZO(F)QUINOLINE-7,8-DIOL-9,10-EPOXIDE-N-OXIDE
- CCRIS 2964
- Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9...
- AC1L3UZ1
- anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide
- LS-189041
- DTXSID40922898
- Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, 6-oxide, (1aalpha,2beta,3alpha,9calpha)-
- 119239-64-4
- 6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one
- ANTI-BENZO[F]QUINOLINE-7,8-DIOL-9,10-EPOXIDE N-OXIDE
- 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one
-
- Inchi: InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H
- Chiave InChI: RMBZVLDFOLCMJB-UHFFFAOYSA-N
- Sorrisi: ON1C=CC=C2C3C(=CC=C12)C(=O)C(O)=C1OC=31
Proprietà calcolate
- Massa esatta: 245.06900
- Massa monoisotopica: 241.037508
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 701
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 73.3
Proprietà sperimentali
- Densità: 1.82
- Punto di ebollizione: 655.5°Cat760mmHg
- Punto di infiammabilità: 350.3°C
- Indice di rifrazione: 1.887
- PSA: 78.45000
- LogP: 1.11610
Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI) Letteratura correlata
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
119239-64-4 (Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro-, 6-oxide, (1aa,2b,3a,9ca)- (9CI)) Prodotti correlati
- 1248062-25-0(2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide)
- 2034499-27-7(2-cyano-N-{5-(furan-3-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)
- 2680819-46-7(methyl 5-{(benzyloxy)carbonylamino}-2-chloropyridine-3-carboxylate)
- 1805289-97-7(5-(Bromomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
- 68831-78-7(Antheraxanthin)
- 90559-16-3(1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one)
- 1396717-28-4(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-7-methoxy-1-benzofuran-2-carboxamide)
- 2229542-32-7(tert-butyl N-{2-chloro-4-(sulfamoyloxy)methylphenyl}carbamate)
- 108-87-2(Methylcyclohexane)
- 1049144-05-9(2-[(4-chlorophenyl)methyl]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
